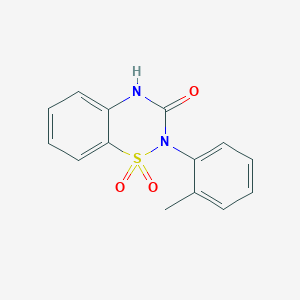

2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide” belongs to the class of organic compounds known as benzothiadiazines . These are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring. The thiadiazine ring is a six-membered aromatic heterocycle made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring fused to a phenyl ring. The phenyl ring is substituted at the 2-position with a methyl group .Chemical Reactions Analysis

Benzothiadiazines can undergo a variety of chemical reactions, including hydrolysis under certain conditions . The specific reactions that “2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide” can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiadiazines are stable compounds. They may exhibit different properties depending on the substituents present on the benzothiadiazine ring .Scientific Research Applications

Synthesis and Potential Applications

Sweetening Agents Synthesis : A study by Bancroft, Guindi, and Temple (1978) described the synthesis of several 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, including the compound , as potential sweetening agents. This synthesis involves reacting sulfamoyl chloride with various anthranilic acid derivatives, showcasing the compound's relevance in developing sweeteners (Bancroft, Guindi, & Temple, 1978).

Multicomponent Synthesis Applications : Research by Lega et al. (2016) on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides demonstrates the compound's role in multicomponent synthesis. This synthesis involves a three-component interaction, highlighting its utility in complex chemical reactions and potential applications in material science and pharmaceuticals (Lega et al., 2016).

Vasodilator Effects : Khelili et al. (1995) designed and synthesized a series of substituted-1,2,4-benzothiadiazin-1,1-dioxide derivatives as potassium channel modulators, with several compounds displaying vasodilating activities on rat aortic rings. This research suggests the compound's potential in developing new therapeutic agents targeting cardiovascular diseases (Khelili et al., 1995).

Organocatalysis : A study by Inokuma et al. (2011) on hydrogen-bond (HB)-donor catalysts bearing a benzothiadiazine-1,1-dioxide skeleton for asymmetric organocatalysis indicates the compound's application in catalysis. This research demonstrates the effectiveness of these catalysts in promoting highly enantioselective reactions, important for pharmaceuticals and fine chemicals production (Inokuma et al., 2011).

properties

IUPAC Name |

2-(2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-6-2-4-8-12(10)16-14(17)15-11-7-3-5-9-13(11)20(16,18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFVWIWMAHPDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)